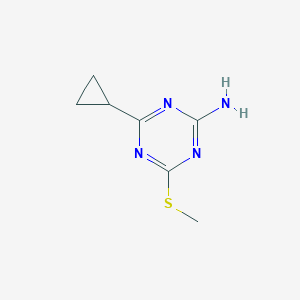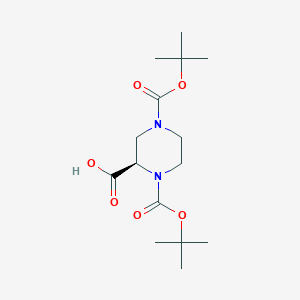
(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives involves condensation reactions, where specific reactants are combined under controlled conditions to form the desired compound. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound with structural similarities, involves the reaction of carbamimide and 3-fluorobenzoic acid in the presence of hydroxybenzotriazole and a carbodiimide hydrochloride under basic conditions, showcasing a typical synthesis route for these types of compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Structure Analysis
The structural elucidation of these compounds often involves X-ray diffraction (XRD) studies. These studies provide detailed insights into the crystalline structure, helping to understand the molecular geometry and spatial arrangement of atoms within the compound. XRD studies on similar compounds have confirmed the monoclinic crystal system and space group, indicating the precise molecular arrangement that contributes to their chemical behavior and reactivity (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including condensation, amination, and hydrolysis, depending on the functional groups attached to the piperazine backbone. These reactions are pivotal for the synthesis of complex organic molecules and potential pharmaceuticals. For example, the synthesis of carbon-14 labeled derivatives for tracer studies in cerebral vasodilators highlights the compound's utility in developing drugs with specific biological activities (Satomi, Kawashima, & Awata, 1988).
Aplicaciones Científicas De Investigación
Crystal Engineering and Thermochemistry : A study explored the synthesis, crystal packing, and thermochemistry of piperazinediones derived from certain carboxylic acids. These compounds were observed to assemble crystals via hydrogen bonding, arene interactions, and alkyl chain interdigitation. Thermochemical properties were also investigated, revealing reversible thermal events (Wells et al., 2012).
Titanium Imido Complexes : Research into new titanium imido complexes containing piperazine-based diamido–diamine ligands was conducted. The synthesis of new piperazine derivatives and their reaction with various compounds to form titanium complexes was described, offering insights into potential applications in materials science (Lloyd et al., 1999).
Angiotensin II Receptor Antagonists : A series of 1,4-disubstituted-piperazine-2-carboxylic acids was discovered as non-peptide angiotensin II receptor antagonists, with implications for developing novel pharmacological tools (Wu et al., 1993).
Mixed Ligand Concept in Radiopharmaceuticals : A study introduced a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules, potentially beneficial in the field of radiopharmaceuticals (Mundwiler et al., 2004).
X-ray Diffraction and Biological Evaluation : Research on tert-butyl piperazine-1-carboxylate derivatives was conducted, focusing on their synthesis, characterization, and biological evaluation. This study contributes to understanding the structural properties and potential biological applications of these compounds (Sanjeevarayappa et al., 2015).
Self-Assembly in Supramolecular Materials : A study investigated self-assembly in perylene bisimide derivatives with hydrogen-bonding moieties. The research provides insights into molecular design and self-assembly of supramolecular polymer materials (Yang et al., 2009).
Safety And Hazards
The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation of dust and wearing protective gloves and eye protection .
Direcciones Futuras
The compound and its derivatives have potential applications in various fields, including drug research and materials science . For instance, research into new titanium imido complexes containing piperazine-based diamido–diamine ligands was conducted . The synthesis of new piperazine derivatives and their reaction with various compounds to form titanium complexes was described, offering insights into potential applications in materials science .
Propiedades
IUPAC Name |
(2R)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWFQKLVCLLA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649923 | |
| Record name | (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
CAS RN |
173774-48-6 | |
| Record name | (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



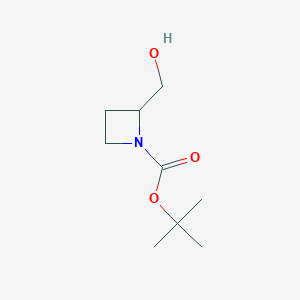
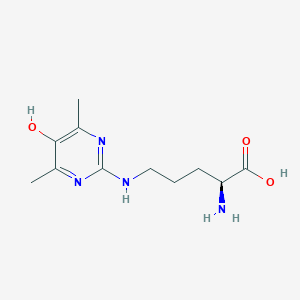
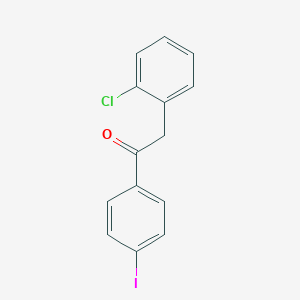

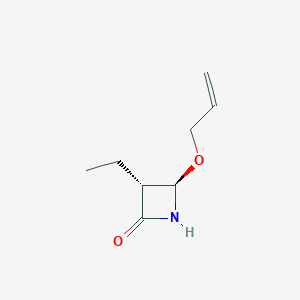
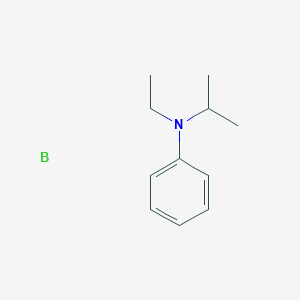
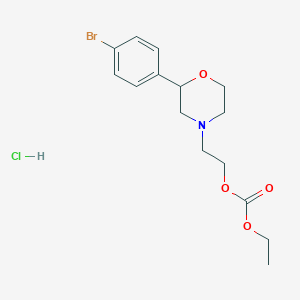
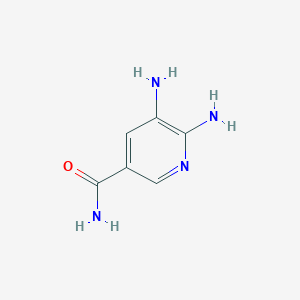
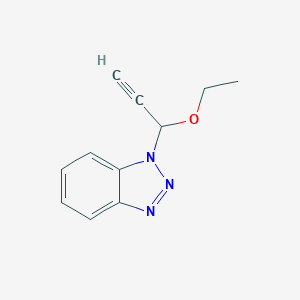
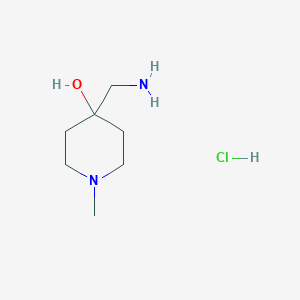
![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
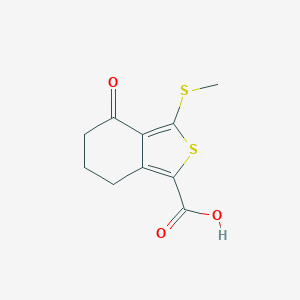
![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)
